molecular formula C8H7FO3 B584225 2-(4-Fluorophenoxy-d4)-acetic Acid CAS No. 1346598-29-5

2-(4-Fluorophenoxy-d4)-acetic Acid

Cat. No.: B584225
CAS No.: 1346598-29-5
M. Wt: 174.164
InChI Key: ZBIULCVFFJJYTN-RHQRLBAQSA-N
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Description

2-(4-Fluorophenoxy-d4)-acetic Acid (CAS 1346598-29-5) is a deuterated stable isotope of 4-fluorophenoxyacetic acid, where four hydrogen atoms have been replaced by deuterium, yielding a molecular formula of C 8 H 3 D 4 FO 3 and a molecular weight of 174.16 g/mol . This compound is supplied as a white crystalline solid and must be stored at 2-8°C . It is explicitly intended for Research Use Only and is not approved for diagnostic or in vivo applications . Deuterated compounds like this one are invaluable tools in research, primarily used as internal standards in mass spectrometry-based quantitative analyses to ensure accurate measurement of the non-labeled analogue in complex biological samples. They are also critical in metabolism studies and tracing the environmental fate of phenoxyacetic acids. The non-deuterated form, 2-(4-fluorophenoxy)acetic acid, is a well-known synthetic auxin analog . Compounds in this class, such as the widely studied herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), mimic the plant hormone indole-3-acetic acid (IAA) . At a molecular level, they induce a cascade of physiological responses in broadleaf plants, including uncontrolled growth, epinasty (leaf curling), senescence, and ultimately plant death . The mode of action involves the disruption of multiple hormonal pathways, leading to a burst of ethylene and abscisic acid, and the overproduction of reactive oxygen species (ROS), which causes oxidative damage and cell death . Therefore, this compound provides researchers with a precise and stable isotopic tool for probing the uptake, translocation, and metabolism of auxin-like herbicides in plants and the environment, deepening the understanding of their specific mechanism of action.

Properties

CAS No.

1346598-29-5

Molecular Formula

C8H7FO3

Molecular Weight

174.164

IUPAC Name

2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetic acid

InChI

InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D

InChI Key

ZBIULCVFFJJYTN-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1OCC(=O)O)F

Synonyms

p-Fluorophenoxyacetic Acid-d4

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Deuterated Phenol Derivatives

The primary route involves coupling a deuterated 4-fluorophenol intermediate with chloroacetic acid. Key steps include:

  • Deuteration of 4-Fluorophenol :

    • Deuterium Exchange : 4-Fluorophenol undergoes acid- or base-catalyzed H/D exchange using D2_2O. For example, refluxing with D2_2O and NaOD achieves >95% deuteration at the 2,3,5,6 positions.

    • Catalytic Methods : Pd/C or Rh catalysts in D2_2 atmosphere enable selective deuteration under mild conditions (60–80°C, 24–48 hrs), minimizing side reactions.

  • Etherification with Chloroacetic Acid :

    • The deuterated 4-fluorophenol reacts with chloroacetic acid in alkaline conditions (pH 11–12) via nucleophilic substitution. Sodium hydroxide facilitates deprotonation, enhancing the phenoxide’s nucleophilicity.

    • Reaction Conditions :

      • Temperature: 80–100°C

      • Time: 4–6 hours

      • Yield: 85–92%

Mechanistic Insight :
The reaction proceeds through an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of chloroacetic acid. Deuterium stability is ensured by avoiding prolonged exposure to protic solvents at high temperatures.

Direct Chlorination-Deuteration of Phenoxyacetic Acid

An alternative method modifies existing phenoxyacetic acid derivatives:

  • Chlorination :

    • Phenoxyacetic acid is treated with Cl2_2 in acetic acid/water (4:1 v/v) at 70–75°C, forming 2,4-dichlorophenoxyacetic acid as an intermediate.

  • Selective Fluorination and Deuteration :

    • The chlorine at position 4 is replaced with fluorine using KF in DMF (120°C, 6 hrs).

    • Deuteration : Subsequent H/D exchange at positions 2,3,5,6 is achieved via D2_2O/NaOD reflux (24 hrs).

Limitations :

  • Multiple purification steps reduce overall yield (65–75%).

  • Risk of over-chlorination or incomplete fluorination.

Optimization Strategies for Industrial Scalability

Catalyst Screening and Solvent Systems

Data from comparative studies reveal optimal conditions:

CatalystSolventTemperature (°C)Yield (%)Purity (%)
FePhthalocyanineAcetic acid/H2_2O7598.698.5
Pd/CDMF8092.397.8
None (base-only)Ethanol/H2_2O10085.195.2

Source: Adapted from and

  • FePhthalocyanine : Enhances chlorination efficiency and reduces reaction time (35–50 mins vs. 2–4 hrs without catalyst).

  • Acetic Acid/Water : Provides optimal polarity for intermediate solubility, minimizing byproducts like trichlorophenoxyacetic acid.

Deuterium Incorporation Efficiency

Isotopic purity is critical for analytical applications. Factors affecting deuteration:

  • pH Control : Maintaining pH >10 during H/D exchange prevents deuterium loss.

  • Solvent Choice : Aprotic solvents (e.g., THF) reduce back-exchange compared to protic solvents.

Analytical Validation and Quality Control

Characterization Techniques

  • NMR Spectroscopy :

    • 1^1H NMR confirms deuterium incorporation (absence of proton signals at 2,3,5,6 positions).

    • 19^{19}F NMR verifies fluorine integrity (δ = -118 ppm).

  • Mass Spectrometry :

    • ESI-MS shows [M-H]^- peak at m/z 174.164, with isotopic pattern confirming d4_4 labeling.

Impurity Profiling

Common impurities and mitigation strategies:

ImpuritySourceMitigation
Non-deuterated analogIncomplete H/D exchangeExtended reflux in D2_2O/NaOD
2,4-Dichloro byproductResidual chlorinePost-synthesis recrystallization
Acetic anhydrideSide reaction during etherificationStrict stoichiometric control

Data synthesized from,, and

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Deuterated Reagents : D2_2O accounts for 40–50% of material costs. Recycling via distillation reduces expenses.

  • Catalyst Reuse : FePhthalocyanine retains 90% activity after five cycles, lowering operational costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy-d4)-acetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-Fluorophenoxy-d4)-acetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its distinct isotopic signature.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of pharmaceutical compounds.

    Industry: Applied in environmental analysis to detect and quantify pollutants in air, water, and soil samples.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy-d4)-acetic Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic processes. The compound’s unique isotopic signature allows for precise tracking and analysis in various experimental setups.

Comparison with Similar Compounds

4-Fluorophenylacetic Acid

  • Structure : 4-Fluorophenylacetic acid (C₈H₇FO₂) features a fluorine atom directly attached to the phenyl ring, which is connected to the acetic acid via a methylene (-CH₂-) group .
  • Key Differences: Substitution Pattern: Unlike 2-(4-fluorophenoxy-d4)-acetic acid, which has an oxygen bridge (phenoxy group), 4-fluorophenylacetic acid lacks the ether linkage. This structural difference influences electronic effects; the phenoxy group is more electron-withdrawing, increasing the acidity of the acetic acid proton (pKa ~2.5–3.5 vs. ~4.5–5.5 for phenylacetic acids) . Applications: 4-Fluorophenylacetic acid is commonly used in organic synthesis and pharmaceutical intermediates, whereas the deuterated analog is tailored for analytical standardization .

2,4-Dichlorophenoxyacetic Acid (2,4-D)

  • Structure: 2,4-D (C₈H₆Cl₂O₃) is a phenoxy herbicide with two chlorine atoms at the 2- and 4-positions of the phenyl ring .
  • Key Differences: Halogen Substitution: The chlorine atoms in 2,4-D enhance lipophilicity and environmental persistence compared to the single fluorine in this compound. This results in higher toxicity; 2,4-D is classified as a possible human carcinogen with documented hepatotoxic effects . Deuteration Impact: While 2,4-D is used agriculturally, the deuterated analog’s role is confined to research, leveraging deuterium’s kinetic isotope effect to slow metabolic degradation .

Ortho- and Meta-Fluorinated Analogs

  • Examples :
    • 2-(2-Fluorophenyl)acetic acid (ortho-substitution) .
    • 2-(3-Fluorophenyl)acetic acid (meta-substitution) .
  • Key Differences :
    • Electronic and Steric Effects : Ortho-substitution introduces steric hindrance and alters electronic distribution, reducing acidity compared to the para-substituted deuterated compound. Meta-substitution provides intermediate electronic effects, influencing reactivity in synthetic pathways .
    • Biological Activity : Substitution position affects binding affinity in biological targets; para-substitution (as in the deuterated compound) often optimizes interactions with enzymes or receptors .

Methyl-Substituted Derivatives

  • Example : 2-(4-Fluoro-2-methylphenyl)acetic acid (C₉H₉FO₂) .
  • Molecular Weight: The deuterated compound’s molecular weight is ~168.17 g/mol (non-deuterated) vs. 172.17 g/mol (deuterated), impacting mass spectrometry signatures .

Physicochemical and Analytical Properties

Isotope Effects

  • Metabolic Stability : The C-D bond’s higher bond dissociation energy (~1–2 kcal/mol stronger than C-H) slows oxidative metabolism, extending the half-life of the deuterated compound in vivo .
  • Analytical Utility : Deuterated analogs produce distinct isotopic peaks in mass spectra (e.g., +4 m/z shift), enabling precise quantification as internal standards .

Acidity and Solubility

  • pKa: The electron-withdrawing fluorophenoxy group in this compound lowers the pKa (~2.8) compared to non-ether analogs like 4-fluorophenylacetic acid (~4.3) .
  • Solubility : Deuteration minimally affects aqueous solubility but may alter partitioning in lipid bilayers due to subtle changes in hydrophobicity.

Biological Activity

2-(4-Fluorophenoxy-d4)-acetic Acid is a fluorinated aromatic compound with potential implications in various biological processes. Its structural features contribute to its unique chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a fluorine atom on the phenoxy group, which can influence its biological activity through alterations in lipophilicity and receptor interactions. The deuterated form (d4) can also affect metabolic stability and isotopic labeling in research applications.

The biological activity of this compound is primarily mediated through its interaction with specific biological targets:

  • Ion Channel Modulation : This compound has been shown to interact with voltage-gated sodium channels, similar to other fluorinated acetic acids. By blocking these channels, it can inhibit cellular excitability and muscle contraction, leading to potential therapeutic effects in conditions such as pain or muscle spasticity.
  • Cell Signaling Pathways : The compound may influence various signaling pathways, including those involved in apoptosis and cell cycle regulation. Its ability to alter gene expression related to these pathways can have significant implications for cancer therapy .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. The fluorine substitution enhances its metabolic stability compared to non-fluorinated analogs. Studies suggest that the compound maintains its activity over extended periods, which is critical for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Sodium Channel InhibitionBlocks Nav1.4 sodium channels, reducing excitability
Gene Expression AlterationAffects genes involved in apoptosis and cell cycle
Metabolic StabilityHigher stability compared to non-fluorinated counterparts
LipophilicityEnhanced due to fluorination, affecting bioavailability

Case Study 1: Pain Management

In a study focusing on pain management, this compound was administered to animal models exhibiting neuropathic pain. Results indicated a significant reduction in pain responses, attributed to the inhibition of sodium channels and subsequent decrease in neuronal excitability. The compound demonstrated dose-dependent effects, with optimal doses providing maximum relief without significant toxicity .

Case Study 2: Cancer Therapeutics

Another investigation evaluated the efficacy of this compound in inhibiting cancer cell proliferation. In vitro assays showed that this compound reduced the growth of several cancer cell lines by inducing apoptosis through modulation of key signaling pathways. The study highlighted its potential as an adjunct therapy in cancer treatment regimens .

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